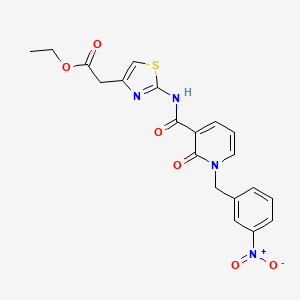
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H18N4O6S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Dihydropyridine : Known for its role in calcium channel blockers.
- Thiazole : Often associated with antimicrobial and anticancer properties.
- Nitrobenzyl : A moiety that can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- The incorporation of a nitro group in benzyl derivatives has been linked to enhanced anticancer activity. Studies demonstrate that similar compounds induce apoptosis in cancer cells through the activation of caspases . Specifically, compounds derived from thiazole and dihydropyridine structures have shown promise in inhibiting cell proliferation in various cancer lines.
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular signaling pathways, such as AChE and monoamine oxidase (MAO), thereby influencing neurotransmitter levels .
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Study :
- Neuroprotective Study :
Data Tables
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate exhibit significant antimicrobial properties. The thiazole and pyridine moieties are known for their biological activity, making this compound a potential candidate for developing new antimicrobial agents.
Case Study:
A study demonstrated that derivatives of thiazole and pyridine showed effective inhibition against various bacterial strains. This compound could be synthesized and tested for similar efficacy against resistant bacterial strains .
Anticancer Properties
The structure of the compound suggests potential anticancer activity due to the presence of the nitrobenzyl group, which has been associated with cytotoxic effects in cancer cells.
Research Findings:
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through the modulation of signaling pathways that govern cell growth and survival .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.
Example Application:
The compound can serve as a precursor for synthesizing polymers or nanomaterials with specific electronic or photonic properties. Its thiazole and pyridine components can enhance the conductivity or light absorption characteristics of the resulting materials .
Structural Analysis and Crystallography
Propiedades
IUPAC Name |
ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-2-30-17(25)10-14-12-31-20(21-14)22-18(26)16-7-4-8-23(19(16)27)11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYRPBHJNTJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














